molecular formula C16H21NO B1673238 2-heptylquinolin-4(1H)-one CAS No. 40522-46-1

2-heptylquinolin-4(1H)-one

Cat. No. B1673238
CAS RN: 40522-46-1
M. Wt: 243.34 g/mol
InChI Key: UYRHHBXYXSYGHA-UHFFFAOYSA-N
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Description

“2-heptylquinolin-4(1H)-one” is a quorum-sensing (QS) signal molecule produced by Pseudomonas aeruginosa . It plays multifunctional roles in quorum sensing and iron entrapment .

Scientific Research Applications

Antibacterial Agent

  • Scientific Field : Microbiology
  • Application Summary : 2-heptylquinolin-4(1H)-one has been identified as an antibacterial agent, meaning it can kill or slow the growth of bacteria .

Iron Chelator

  • Scientific Field : Biochemistry
  • Application Summary : This compound has been identified as an iron chelator . This means it has the ability to bind to iron ions, which can be useful in various biochemical applications.

Signalling Molecule

  • Scientific Field : Cell Biology
  • Application Summary : 2-heptylquinolin-4(1H)-one has been identified as a signalling molecule . This means it is involved in transmitting information between cells.

Electrochemical C–H Functionalization

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-heptylquinolin-4(1H)-one can be used in the electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones .
  • Methods of Application : This involves an electrocatalytic C–H activation method, which synthesized 3-hydroxyalkylquinoxalin-2(1H)-ones via a radical pathway using unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes as the substrates .
  • Results : This electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts. Further scale-up studies in electrochemical continuous flow reactors have demonstrated the potential application value .

Pharmaceutical Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 4-Hydroxyquinoline [or 4(1H)quinolone] derivatives, which include 2-heptylquinolin-4(1H)-one, are important intermediates in pharmaceutical synthesis and play significant roles in antimalarial, anticancer, antibacterial, antiviral and antidiabetic .
  • Methods of Application : The synthesis methods of 4-hydroxyquinolin derivatives, including thermal, basic and reductive cyclization methods, are summarized in this review .

Solvent

  • Scientific Field : Chemistry
  • Application Summary : 2-heptylquinolin-4(1H)-one is soluble in DMSO (up to 8 mg/ml with warming), or in Ethanol (up to 13 mg/ml with warming) . This makes it useful as a solvent in various chemical reactions.
  • Methods of Application : The compound can be dissolved in DMSO or ethanol at the required concentration and then used as a solvent in the desired chemical reaction .

properties

IUPAC Name

2-heptyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRHHBXYXSYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179740
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-heptylquinolin-4(1H)-one

CAS RN

2503-80-2, 40522-46-1
Record name 2-Heptyl-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyl-4-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40522-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MY 12-62c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MY 12-62c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude product of ethyl 3-anilino-2-decenoate was mixed with diphenyl ether (50 ml) and heated under reflux for 30 minutes. The solution was cooled to room temperature and then diluted with petroleum ether (b.p. 60-80° C.; 200 ml). The mixture was stirred and the petroleum ether decanted off. The product was chromatographed on a silica column using 3% MeOH/CH2Cl2 as the mobile phase. 2-Heptyl-4(1H)-quinolone was obtained as a crystalline solid in 50% yield.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-anilino-2-decenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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